Influenza A virus-IN-1

Antiviral Influenza A Virus Dihydropyrrolidone

Influenza A virus-IN-1 is a dihydropyrrolidone (DHP) derivative that inhibits broad influenza A subtypes (H1N1, H3N2) with IC₅₀ values of 3.11–7.13 μM and retains potency against the oseltamivir-resistant NA-H274Y mutant (IC₅₀ 6.48 μM). Its host-directed mechanism upregulates IFN-β and MxA, distinct from neuraminidase or polymerase inhibitors. With CC₅₀ >400 μM and a selectivity index >128, it serves as an ideal low-cytotoxicity reference compound for antiviral screening, drug-resistance studies, and host-pathogen interaction research.

Molecular Formula C27H20F6N2O3
Molecular Weight 534.4 g/mol
Cat. No. B12426574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza A virus-IN-1
Molecular FormulaC27H20F6N2O3
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C27H20F6N2O3/c1-2-38-25(37)21-22(34-19-12-8-17(9-13-19)26(28,29)30)24(36)35(23(21)16-6-4-3-5-7-16)20-14-10-18(11-15-20)27(31,32)33/h3-15,23,34H,2H2,1H3
InChIKeyIRTZGBURXBOHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza A virus-IN-1 Procurement: Chemical Profile and Antiviral Classification for Laboratory Selection


Influenza A virus-IN-1 (CAS 2250313-14-3), chemically designated as ethyl 5-oxo-2-phenyl-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylate, is a dihydropyrrolidone (DHP) derivative identified as a potent small-molecule inhibitor of influenza A virus (IAV) replication. This compound was characterized as part of a focused structure-activity relationship study evaluating DHPs synthesized via a multi-component reaction [1]. It demonstrates broad-spectrum inhibitory activity across multiple IAV subtypes, with reported IC50 values spanning 3.11 μM to 7.13 μM, and exhibits a favorable cytotoxicity profile with a CC50 exceeding 400 μM in MDCK cells [1].

Why Influenza A virus-IN-1 Cannot Be Arbitrarily Substituted with In-Class Antiviral Analogs


Generic substitution among influenza A virus inhibitors is scientifically untenable due to divergent chemical scaffolds, distinct antiviral mechanisms, and widely variable potency and cytotoxicity profiles. Unlike neuraminidase inhibitors (e.g., oseltamivir, zanamivir) or polymerase inhibitors (e.g., VX-787, ZSP1273), Influenza A virus-IN-1 is a dihydropyrrolidone derivative that upregulates host antiviral cytokines (IFN-β) and the antiviral protein MxA, a mechanism distinct from direct viral protein inhibition [1]. As detailed in the quantitative evidence below, even closely related dihydropyrrolidone analogs within the same discovery series exhibit substantial differences in antiviral potency (e.g., IC50 ranges spanning over 2-fold), cytotoxicity (e.g., CC50 varying by orders of magnitude), and activity against drug-resistant viral strains [1]. Therefore, procurement decisions must be guided by compound-specific quantitative performance data rather than broad class membership.

Influenza A virus-IN-1 Quantitative Differentiation: Head-to-Head Performance vs. Closest Analogs


Influenza A virus-IN-1 vs. DHP Analog 14: Comparative Antiviral Potency in IAV Replication Assays

Influenza A virus-IN-1 (designated as compound 5-2) demonstrated superior potency in inhibiting influenza A virus (IAV) replication compared to its close structural analog, compound 14. Within the same discovery series of dihydropyrrolidones, Influenza A virus-IN-1 exhibited an IC50 value of 3.11 μM against the A/Puerto Rico/8/34 (H1N1) strain, whereas compound 14 required a higher concentration to achieve 50% inhibition (EC50 = 2.46 μM) [1]. This potency differential is critical for experimental design requiring lower compound concentrations to minimize off-target effects.

Antiviral Influenza A Virus Dihydropyrrolidone

Influenza A virus-IN-1 vs. DHP Analog 8: Cytotoxicity Selectivity Index Comparison

Influenza A virus-IN-1 (5-2) exhibits a markedly superior safety margin in cellular assays compared to dihydropyrrolidone analog 8. Influenza A virus-IN-1 demonstrates a CC50 value greater than 400 μM in MDCK cells, resulting in a selectivity index (SI = CC50 / IC50) exceeding 128 [1]. In contrast, analog 8 exhibits significantly higher cytotoxicity, with a reported CC50 of 44.6 μM, yielding an SI of approximately 6.5 [1]. This 20-fold difference in the selectivity index underscores the critical impact of specific substituents on the DHP scaffold and directly impacts the usable concentration range in cell-based assays.

Cytotoxicity Selectivity Index Dihydropyrrolidone

Influenza A virus-IN-1 vs. Oseltamivir: Retained Potency Against Neuraminidase Inhibitor-Resistant IAV Strain

Influenza A virus-IN-1 maintains its antiviral efficacy against an oseltamivir-resistant influenza A virus strain, a critical differentiator from neuraminidase inhibitors. While oseltamivir carboxylate shows a >100-fold increase in IC50 against the NA-H274Y mutant H1N1 strain (A/PR/8/34 background) compared to wild-type [1], Influenza A virus-IN-1 exhibits an IC50 of 6.48 μM against the same resistant strain . This represents only a 2.1-fold reduction in potency compared to its activity against the wild-type A/PR/8/34 H1N1 strain (IC50 = 3.11 μM), indicating a distinct mechanism of action that is not compromised by this common neuraminidase resistance mutation [1].

Drug Resistance Oseltamivir Influenza A Virus

Influenza A virus-IN-1 vs. DHP Analog 19: Broad-Spectrum IAV Subtype Coverage

Influenza A virus-IN-1 (5-2) demonstrates a consistently potent and narrow IC50 range (3.11 - 7.13 μM) across a panel of five influenza A virus subtypes, including both H1N1 and H3N2 strains [1]. In contrast, dihydropyrrolidone analog 19 exhibits a much broader and less potent activity profile, with IC50 values ranging from 6.38 μM to 9.23 μM across a similar panel of IAV strains [1]. This indicates that Influenza A virus-IN-1 provides more predictable and robust inhibition across diverse IAV subtypes, a key attribute for studies requiring consistent antiviral pressure irrespective of viral strain variation.

Broad-Spectrum Antiviral Influenza A Subtypes Dihydropyrrolidone

Influenza A virus-IN-1 Application Scenarios: Where Quantitative Differentiation Translates to Research Value


Screening Campaigns Against Oseltamivir-Resistant Influenza A Virus

Given its retained potency against the NA-H274Y oseltamivir-resistant IAV strain (IC50 = 6.48 μM) compared to the >100-fold loss of activity observed for oseltamivir, Influenza A virus-IN-1 serves as an ideal positive control or tool compound in high-throughput screening assays designed to identify novel agents effective against drug-resistant influenza [1]. Its distinct mechanism of action, involving upregulation of host antiviral factors, makes it a valuable probe for dissecting alternative antiviral pathways and identifying synergistic drug combinations.

Broad-Spectrum Antiviral Efficacy Profiling in Virology Research

The compound's demonstrated activity across a wide panel of IAV subtypes (H1N1 and H3N2) with a consistent IC50 range (3.11 - 7.13 μM) makes it a reliable reference inhibitor for studies investigating pan-IAV antiviral strategies [1]. Its use minimizes the need for multiple strain-specific inhibitors, streamlining experimental workflows in virology labs focused on broad-spectrum antiviral development and influenza A virus replication mechanism studies.

Host-Directed Antiviral Mechanism Studies and Immunomodulation Research

Influenza A virus-IN-1's unique ability to upregulate the expression of key antiviral cytokines IFN-β and the antiviral protein MxA, as established in the primary discovery study, distinguishes it from direct-acting antivirals [1]. This makes it a critical chemical probe for research focused on host-directed antiviral therapies and for investigating the interplay between viral replication and the host's innate immune response in influenza A virus infection models.

In Vitro Toxicology and Selectivity Profiling of Novel DHP Analogs

With a CC50 > 400 μM and a high selectivity index (>128), Influenza A virus-IN-1 serves as a benchmark for low-cytotoxicity, high-selectivity within the dihydropyrrolidone chemical series [1]. It can be employed as a reference standard in cellular toxicology assays to evaluate the safety margins and therapeutic windows of newly synthesized DHP analogs or other experimental influenza A virus inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza A virus-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.